![molecular formula C15H12F3NO3 B1404743 Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate CAS No. 1427460-27-2](/img/structure/B1404743.png)

Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

Vue d'ensemble

Description

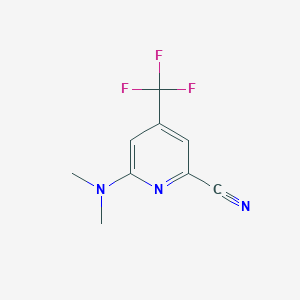

Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a chemical compound with the molecular formula C15H12F3NO3 . It has a molecular weight of 311.26 . The compound is solid in physical form .

Synthesis Analysis

Trifluoromethylpyridines (TFMPs), which include Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, are synthesized using various methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The InChI code for Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is 1S/C15H12F3NO3/c1-2-21-14(20)10-3-6-12(7-4-10)22-13-8-5-11(9-19-13)15(16,17)18/h3-9H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a solid compound . It has a molecular weight of 311.26 .Applications De Recherche Scientifique

Neuroprotective Applications

This compound has been studied for its potential neuroprotective effects. Research suggests that derivatives of this chemical structure may have applications in protecting neuronal cells against various types of neurological damage .

Antibacterial Activities

The antibacterial properties of compounds related to Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate have been explored. These studies aim to develop new antibacterial agents that can be used to treat infections caused by resistant bacteria .

CGRP Receptor Antagonism

In the context of migraine research, this compound has been identified as a CGRP (calcitonin gene-related peptide) receptor antagonist. This application is significant in the development of migraine treatments, as CGRP is a key neurotransmitter involved in the pathophysiology of migraines .

Organic Synthesis

Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is used in organic synthesis as a reagent. Its unique chemical structure makes it suitable for creating various organic compounds, which can have further applications in different fields of chemistry .

Material Science

The trifluoromethyl group present in this compound is of particular interest in material science. It can impart certain desirable properties to materials, such as increased stability and resistance to degradation .

Pharmaceutical Research

Due to its structural characteristics, this compound is also used in pharmaceutical research. It can serve as a precursor or an intermediate in the synthesis of various drugs .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis, helping to identify and quantify other substances .

Environmental Science

Lastly, the compound’s role in environmental science is being explored, particularly in the study of environmental pollutants and their breakdown products. Its chemical properties may help in understanding the behavior of similar compounds in the environment .

Mécanisme D'action

Safety and Hazards

The safety information for Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-6-8-11(9-7-10)22-13-5-3-4-12(19-13)15(16,17)18/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMKQANDCICSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)

![Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B1404670.png)

![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate](/img/structure/B1404671.png)

![(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B1404681.png)